![molecular formula C9H17N4O9P B2847976 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B2847976.png)
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) は、さまざまな生化学的プロセスにおいて重要な役割を果たす化合物です。これはアデノシン一リン酸のアナログであり、アデノシン一リン酸依存性タンパク質キナーゼ活性を刺激する能力があります。 この化合物は、特に代謝性疾患および心臓虚血性損傷の治療における潜在的な治療効果のために、科学研究で使用されてきました .
準備方法
合成経路と反応条件
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) の合成は、通常、5-アミノイミダゾール-4-カルボキサミドリボヌクレオシドのリン酸化を伴います。 このプロセスは、制御された条件下で、オキシ塩化リンまたは塩化リンなどのリン酸化剤を使用するなど、さまざまな化学反応によって達成できます .
工業生産方法
工業環境では、5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) の生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が関与します。 プロセスには、通常、結晶化やクロマトグラフィーなど、目的の化合物を単離するための複数の精製工程が含まれます .
化学反応の分析
反応の種類
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物の生成につながります。
還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物の生成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤および求電子剤が含まれます。 温度、pH、溶媒などの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) の酸化は、カルボン酸の生成につながる可能性がありますが、還元はアミンを生成する可能性があります。 置換反応は、さまざまな置換されたイミダゾール誘導体を生成する可能性があります .
科学的研究の応用
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) は、次のような幅広い科学研究アプリケーションを持っています。
化学: さまざまな化学反応における試薬として、および他の化合物を合成するための前駆体として使用されます。
生物学: 特にアデノシン一リン酸依存性タンパク質キナーゼ活性化の文脈で、細胞代謝とエネルギー調節を研究するために使用されます。
医学: 代謝性疾患、心臓虚血性損傷、およびその他の疾患の治療における潜在的な治療用途があります。
作用機序
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) の作用機序は、アデノシン一リン酸依存性タンパク質キナーゼを活性化する能力に関与しています。この活性化は、細胞エネルギー代謝の調節、ヌクレオチド合成の強化、酸化ストレス応答の調節など、さまざまな下流効果をもたらします。 この化合物は、アデノシンキナーゼやアデノシンデアミナーゼなどの特定の分子標的に作用して、その効果を発揮します .
類似の化合物との比較
類似の化合物
イノシン一リン酸: プリン代謝において役割を果たす別のヌクレオチドアナログです。
ニコチンアミドリボシド: ニコチンアミドアデニンジヌクレオチド合成と細胞エネルギー代謝に関与する化合物です.
独自性
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド (リン酸) は、アデノシン一リン酸依存性タンパク質キナーゼを特異的に活性化する能力において独特であり、細胞エネルギー調節と代謝プロセスの研究において貴重なツールとなっています。 その独特の化学構造と機能的特性は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Inosine monophosphate: Another nucleotide analog that plays a role in purine metabolism.
Nicotinamide riboside: A compound involved in nicotinamide adenine dinucleotide synthesis and cellular energy metabolism.
Uniqueness
5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) is unique in its ability to specifically activate adenosine monophosphate-dependent protein kinase, making it a valuable tool in the study of cellular energy regulation and metabolic processes. Its distinct chemical structure and functional properties set it apart from other similar compounds .
特性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMEHURDEDAZ-GWTDSMLYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
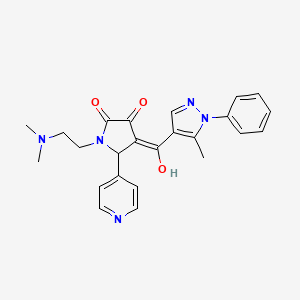
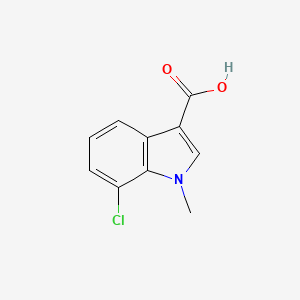
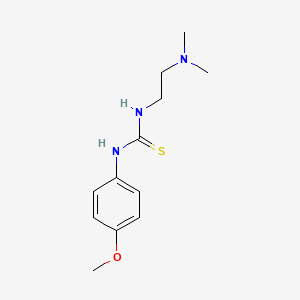
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)
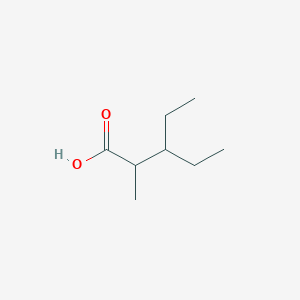
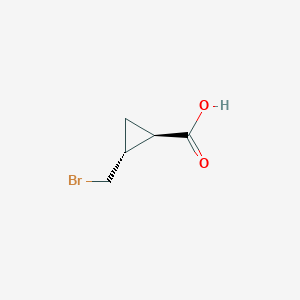
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)
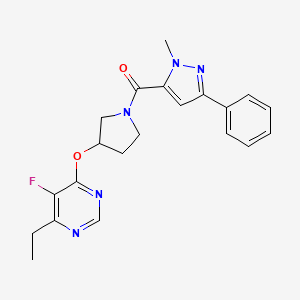
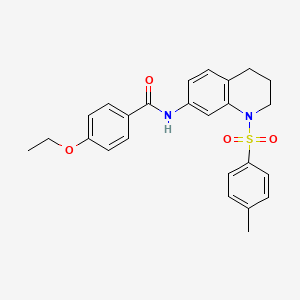
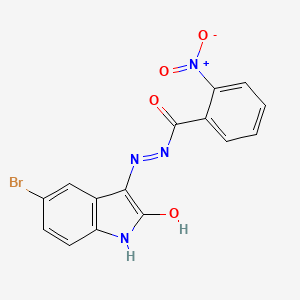

![1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2847910.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2847913.png)
